molecular formula C16H19N B14671624 4-Cyclohexyl-2-methylquinoline CAS No. 37597-46-9

4-Cyclohexyl-2-methylquinoline

Cat. No.: B14671624
CAS No.: 37597-46-9
M. Wt: 225.33 g/mol
InChI Key: FUDPYOPZEFDRFK-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with a cyclohexyl group at the 4-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring.

Another method involves the use of a cyclohexyl derivative and 2-methylquinoline. The reaction can be catalyzed by silver nitrate with Selectfluor as an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinolines with various functional groups.

Scientific Research Applications

4-Cyclohexyl-2-methylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the cyclohexyl group, making it less hydrophobic.

    4-Cyclohexylquinoline: Lacks the methyl group at the 2-position.

    Quinoline: The parent compound without any substituents.

Uniqueness

4-Cyclohexyl-2-methylquinoline is unique due to the presence of both the cyclohexyl and methyl groups, which influence its chemical reactivity and biological activity. The cyclohexyl group increases the hydrophobicity, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins. The methyl group at the 2-position can affect the electronic properties of the quinoline ring, influencing its reactivity in chemical reactions .

Properties

CAS No.

37597-46-9

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-cyclohexyl-2-methylquinoline

InChI

InChI=1S/C16H19N/c1-12-11-15(13-7-3-2-4-8-13)14-9-5-6-10-16(14)17-12/h5-6,9-11,13H,2-4,7-8H2,1H3

InChI Key

FUDPYOPZEFDRFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3CCCCC3

Origin of Product

United States

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